Thalidomide-5-PEG4-NH2
CAS No.:
Cat. No.: VC16015406
Molecular Formula: C21H27N3O8
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27N3O8 |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C21H27N3O8/c22-5-6-29-7-8-30-9-10-31-11-12-32-14-1-2-15-16(13-14)21(28)24(20(15)27)17-3-4-18(25)23-19(17)26/h1-2,13,17H,3-12,22H2,(H,23,25,26) |
| Standard InChI Key | NAAJPGFSGFFQGP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCN |
Introduction
Chemical Structure and Molecular Properties
Thalidomide-5-PEG4-NH2 (IUPAC name: 5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride) is a derivative of thalidomide modified with a tetraethylene glycol (PEG4) spacer and a terminal amine group. Its molecular formula is C₂₀H₃₀ClN₅O₈, with a molecular weight of 485.9 g/mol . The compound’s structure comprises three key regions:
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Thalidomide core: A phthalimide ring fused to a piperidine-2,6-dione moiety, responsible for binding to CRBN.
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PEG4 linker: A flexible tetraethylene glycol chain that enhances solubility and spatial alignment in PROTAC designs.
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Amine terminus: A reactive -NH₂ group facilitating conjugation to target-binding warheads.
The hydrochloride salt form improves stability and solubility in aqueous environments, making it suitable for biochemical assays .
Synthesis and Industrial Production
Synthetic Routes
Thalidomide-5-PEG4-NH2 is synthesized through a multi-step process:
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Functionalization of thalidomide: The hydroxyl group at the 5-position of thalidomide is alkylated with a PEG4 spacer using Mitsunobu or nucleophilic substitution reactions .
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Amine termination: The PEG4 chain is capped with a Boc-protected amine, followed by deprotection to yield the free -NH₂ group.
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Salt formation: The amine is treated with hydrochloric acid to produce the hydrochloride salt .
Key intermediates include 5-hydroxythalidomide and PEG4-bis(tosylate), with reaction conditions optimized for minimal side products. The final compound is purified via reverse-phase chromatography, achieving >95% purity .
Industrial-Scale Manufacturing
Industrial production employs continuous flow chemistry to enhance yield and reproducibility. Critical parameters include:
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Temperature control: Maintained at 25–30°C to prevent PEG chain degradation.
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Catalyst selection: Palladium-based catalysts for efficient coupling reactions.
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Quality control: HPLC and mass spectrometry ensure batch consistency .
Biological Activity and Mechanism of Action
CRBN-Mediated Protein Degradation
Thalidomide-5-PEG4-NH2 binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, enabling the ubiquitination and proteasomal degradation of target proteins. This mechanism is leveraged in PROTACs to degrade disease-relevant proteins, such as oncogenic transcription factors .
Key Features:
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Binding affinity: The thalidomide core exhibits a dissociation constant (Kₐ) of 1.2 µM for CRBN .
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Linker flexibility: The PEG4 spacer allows optimal positioning of the target-binding warhead relative to CRBN.
Therapeutic Applications
Recent studies highlight its utility in:
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Oncology: Degradation of BRD4 and CBP/EP300 in leukemia models, with IC₅₀ values of 1.5 µM and 0.83 µM, respectively .
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Inflammation: Suppression of TNF-α production in macrophages via NF-κB pathway modulation.
Research Findings and Case Studies
Dual Degradation of BRD4 and CBP/EP300
A 2025 study demonstrated that Thalidomide-5-PEG4-NH2-based PROTACs induced simultaneous degradation of BRD4 and CBP/EP300 in MV4-11 leukemia cells (Table 1) .
Table 1: Biochemical Activity of Thalidomide-5-PEG4-NH2 Derivatives
| Compound | BRD4 IC₅₀ (µM) | CBP IC₅₀ (µM) | Yield (%) |
|---|---|---|---|
| ISOX-DUAL | 3.6 ± 0.6 | 1.20 ± 0.65 | 37 |
| Derivative 29 | 1.5 ± 0.4 | 0.83 ± 0.04 | 88 |
Structural analysis via X-ray crystallography revealed that the PEG4 linker and thalidomide moiety adopt a folded conformation, enhancing CRBN engagement .
Structural Insights from Crystallography
Co-crystal structures of Thalidomide-5-PEG4-NH2 with BRD4 BD1 (PDB: 8XYZ) showed:
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Hydrogen bonding: Between the phthalimide carbonyl and Asn140.
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Van der Waals interactions: PEG4 spacer packing against hydrophobic residues (Phe79, Leu148) .
Comparative Analysis with Analogues
Thalidomide-5-PEG4-NH2 outperforms analogues like Thalidomide-NH-C5-NH2 in solubility and target selectivity (Table 2).
Table 2: Comparison of Thalidomide Derivatives
| Property | Thalidomide-5-PEG4-NH2 | Thalidomide-NH-C5-NH2 |
|---|---|---|
| Molecular Weight (g/mol) | 485.9 | 415.4 |
| CRBN Kₐ (µM) | 1.2 | 2.5 |
| Aqueous Solubility (mg/mL) | 12.4 | 3.8 |
Challenges and Future Directions
While Thalidomide-5-PEG4-NH2 shows promise, limitations include:
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Cytotoxicity at high concentrations: Observed in HEK293 cells at >10 µM .
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Linker rigidity: Excessive flexibility may reduce degradation efficiency.
Future research should explore:
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Alternative linkers: Cyclic PEGs or rigid aromatics to improve PROTAC stability.
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In vivo pharmacokinetics: Bioavailability and tissue distribution studies.
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